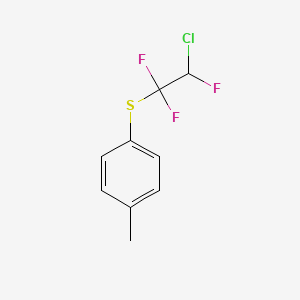
4-(1,1,2-Trifluoro-2-chloroethylthio)toluene
概要
説明
4-(1,1,2-Trifluoro-2-chloroethylthio)toluene is an organic compound characterized by the presence of trifluoromethyl and chloroethylthio groups attached to a toluene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2-Trifluoro-2-chloroethylthio)toluene typically involves the reaction of toluene derivatives with trifluoromethyl and chloroethylthio reagents under controlled conditions. One common method involves the use of trifluoromethylthiolation agents in the presence of a base to introduce the trifluoromethylthio group onto the toluene ring. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent product quality.
化学反応の分析
Types of Reactions
4-(1,1,2-Trifluoro-2-chloroethylthio)toluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The chloroethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
4-(1,1,2-Trifluoro-2-chloroethylthio)toluene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
作用機序
The mechanism by which 4-(1,1,2-Trifluoro-2-chloroethylthio)toluene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and chloroethylthio groups can modulate the compound’s reactivity and binding affinity, influencing its biological activity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 4-(1,1,2-Trifluoro-2-chloroethylthio)benzene
- 4-(1,1,2-Trifluoro-2-chloroethylthio)phenol
- 4-(1,1,2-Trifluoro-2-chloroethylthio)aniline
Uniqueness
4-(1,1,2-Trifluoro-2-chloroethylthio)toluene is unique due to its specific combination of trifluoromethyl and chloroethylthio groups attached to a toluene backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3S/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWZJGRIWSCQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(F)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride](/img/structure/B6328686.png)


![1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine](/img/structure/B6328705.png)


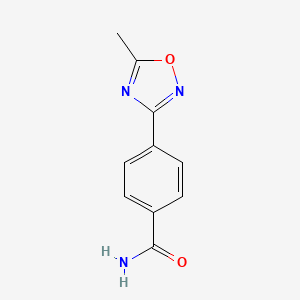
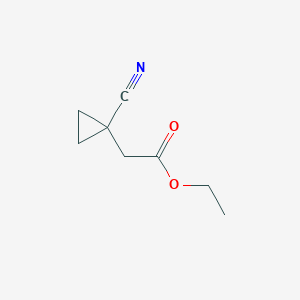
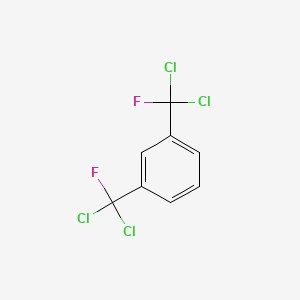

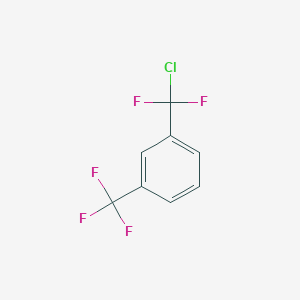


![2-([(Trifluoromethyl)thio]methyl)pyrrolidine](/img/structure/B6328790.png)
